1-(cyclopropanesulfonyl)-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
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Overview
Description
1-(Cyclopropanesulfonyl)-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a cyclopropanesulfonyl group and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Attachment of the Triazole to Piperazine: The triazole derivative is then reacted with piperazine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired linkage.
Introduction of the Cyclopropanesulfonyl Group: The final step involves sulfonylation of the piperazine nitrogen with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the triazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with metal ions and proteins, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropanesulfonyl)-4-methylpiperazine: Lacks the triazole moiety, which may result in different biological activities.
4-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine: Lacks the cyclopropanesulfonyl group, potentially altering its chemical reactivity and biological properties.
1-(Cyclopropanesulfonyl)-4-phenylpiperazine: Substitutes the triazole with a phenyl group, which may affect its interaction with biological targets.
Uniqueness
1-(Cyclopropanesulfonyl)-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is unique due to the combination of the cyclopropanesulfonyl and triazole groups, which may impart specific chemical and biological properties not found in other similar compounds
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S/c1-10-13-14-12(15(10)2)9-16-5-7-17(8-6-16)20(18,19)11-3-4-11/h11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWBJKTKJBQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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